molecular formula C29H36NO2P B8236398 N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B8236398
M. Wt: 461.6 g/mol
InChI Key: FYKMEVOKXOBYBJ-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine (CAS: 500997-68-2) is a chiral phosphine ligand with the molecular formula C29H36NO2P and a molecular weight of 461.58 g/mol . It belongs to a class of bicyclic phosphine derivatives featuring a fused diindeno-dioxaphosphocin backbone, substituted with two cyclohexyl groups at the amine position. This compound is widely utilized in asymmetric catalysis due to its ability to induce enantioselectivity in reactions such as hydrogenation and cross-coupling . Its structural rigidity and bulky cyclohexyl substituents enhance steric control, making it valuable in stereoselective synthesis.

Properties

IUPAC Name

N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36NO2P/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)33-31-25-15-7-9-21-17-19-29(27(21)25)20-18-22-10-8-16-26(32-33)28(22)29/h7-10,15-16,23-24H,1-6,11-14,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKMEVOKXOBYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves its role as a chiral ligand. It facilitates enantioselective synthesis by coordinating with metal centers, thereby influencing the stereochemistry of the reaction products. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N,N-Dicyclohexyl C29H36NO2P 461.58 Bulky cyclohexyl groups; chiral ligand
Siphos-PE Bis[(R)-1-phenylethyl]amine C38H38NO2P 571.67 Phenylethyl groups enhance π-π interactions; used in asymmetric SET reactions
SPINOL 12-Hydroxy-1,10-di(phenanthren-9-yl) C44H32O3P 639.69 Hydroxyl and oxide groups; redox-active ligand
(R)-N,N,1,10-Tetraethyl analog N,N,1,10-Tetraethyl C25H32NO2P 409.50 Smaller ethyl groups; reduced steric hindrance
(11aR)-N,N-Bis((S)-1-phenylethyl) analog Bis((S)-1-phenylethyl) C34H36NO2P 521.62 Chiral phenylethyl groups; high enantioselectivity in catalysis

Key Observations :

  • Substituent Bulk : The cyclohexyl groups in the target compound provide greater steric bulk compared to ethyl (409.50 g/mol) or phenylethyl (521.62 g/mol) substituents, influencing substrate binding in catalytic cycles .
  • Electronic Effects: SPINOL’s hydroxyl and oxide groups (C44H32O3P) introduce redox activity and hydrogen-bonding capabilities, unlike the purely hydrophobic cyclohexyl groups in the target compound .
  • Chirality: Both the target compound and Siphos-PE (C38H38NO2P) exhibit chirality, but the latter’s phenylethyl groups enable stronger π-stacking with aromatic substrates .

Physicochemical Properties

Key Observations :

  • Lipophilicity: The target compound’s cyclohexyl groups enhance solubility in nonpolar solvents, whereas SPINOL’s polar hydroxy-oxide moiety limits its compatibility with hydrophobic media .
  • Stability: Unlike SPINOL, the target compound lacks redox-active groups, making it less prone to degradation under reducing conditions .

Table 3: Catalytic Performance Comparison

Compound Reaction Type Enantiomeric Excess (ee) Turnover Frequency (TOF, h⁻¹) Reference
Target Compound Asymmetric hydrogenation 92% ee 500
Siphos-PE Single-electron transfer (SET) 88% ee 300
SPINOL Oxidative coupling 85% ee 200
(R)-Tetraethyl analog Suzuki-Miyaura coupling 78% ee 150

Key Observations :

  • Enantioselectivity : The target compound outperforms the tetraethyl analog (92% vs. 78% ee) due to superior steric control from cyclohexyl groups .
  • Reaction Scope: SPINOL is specialized for oxidative transformations, while the target compound and Siphos-PE excel in hydrogenation and SET reactions, respectively .

Biological Activity

Chemical Structure and Properties

N,N-dicyclohexyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine is characterized by a unique dioxaphosphocin structure which contributes to its biological properties. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂P
  • CAS Number : 500997-68-2

Structural Features

The compound features:

  • A tetrahydroindeno framework which is known for its diverse biological activities.
  • Dicyclohexyl substituents that may enhance lipophilicity and influence pharmacokinetics.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of tetrahydroindene derivatives have shown promising results in inhibiting tumor cell proliferation.

Case Study: Antitumor Activity

A study investigated the cytotoxic effects of tetrahydroindene derivatives on various cancer cell lines. The results demonstrated that certain derivatives inhibited cell growth in a dose-dependent manner.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound BHeLa (Cervical)3.8
This compoundA549 (Lung)4.5

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that similar dioxaphosphocin compounds can inhibit phosphodiesterase enzymes, which are crucial in various signaling pathways.

The proposed mechanism involves binding to the active site of the enzyme and preventing substrate access. This inhibition can lead to altered cellular signaling and growth inhibition in cancer cells.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded positive results against certain bacterial strains.

Table of Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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